(3-Chloroimidazo[1,2-a]pyridin-5-yl)methanol
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Overview
Description
(3-Chloroimidazo[1,2-a]pyridin-5-yl)methanol is an organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological properties, including antimicrobial, antiviral, and anti-inflammatory activities . The presence of the chloro and hydroxyl groups in its structure makes it a versatile compound for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloroimidazo[1,2-a]pyridin-5-yl)methanol typically involves the reaction of 2-aminopyridine with α-bromoketones under specific conditions. One common method is a two-step one-pot synthesis where 2-aminopyridine reacts with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an intermediate, which is then condensed with an active electrophile such as ethyl bromoacetate or bromoacetonitrile . This method provides moderate to high yields of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the production process. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
(3-Chloroimidazo[1,2-a]pyridin-5-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the chloro group or to convert the hydroxyl group to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while substitution of the chloro group can produce various substituted imidazo[1,2-a]pyridines.
Scientific Research Applications
(3-Chloroimidazo[1,2-a]pyridin-5-yl)methanol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial and antiviral properties, making it useful in the development of new pharmaceuticals.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anticancer agent.
Industry: It is used in the synthesis of various agrochemicals and dyes.
Mechanism of Action
The mechanism of action of (3-Chloroimidazo[1,2-a]pyridin-5-yl)methanol involves its interaction with specific molecular targets and pathways. The chloro and hydroxyl groups play a crucial role in its binding affinity and reactivity. The compound may inhibit specific enzymes or receptors, leading to its biological effects. Detailed studies on its mechanism of action are still ongoing.
Comparison with Similar Compounds
Similar Compounds
(5-Chloroimidazo[1,2-a]pyridin-2-yl)methanol: Similar structure but with the chloro group at a different position.
(6-Chloroimidazo[1,2-a]pyridin-2-yl)methanol: Another positional isomer with different biological properties.
Uniqueness
(3-Chloroimidazo[1,2-a]pyridin-5-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C8H7ClN2O |
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Molecular Weight |
182.61 g/mol |
IUPAC Name |
(3-chloroimidazo[1,2-a]pyridin-5-yl)methanol |
InChI |
InChI=1S/C8H7ClN2O/c9-7-4-10-8-3-1-2-6(5-12)11(7)8/h1-4,12H,5H2 |
InChI Key |
KSQICCGEVJEXLC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=C(N2C(=C1)CO)Cl |
Origin of Product |
United States |
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